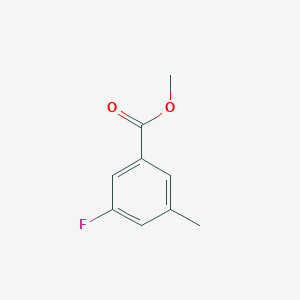

Methyl 3-fluoro-5-methylbenzoate

Beschreibung

Strategic Significance of Fluorine Substitution in Aromatic Systems within Chemical Synthesis

The introduction of fluorine into aromatic systems is a widely employed strategy in modern chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Fluorine's high electronegativity and relatively small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allow it to act as a "super-hydrogen" mimic. This substitution can profoundly alter a molecule's physicochemical properties without introducing significant steric bulk.

Key strategic advantages of fluorine substitution include:

Modulation of Electronic Properties and pKa: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This can significantly alter the electron distribution within an aromatic ring and influence the acidity or basicity of nearby functional groups. For instance, the presence of fluorine can lower the pKa of basic groups, which can enhance bioavailability by improving cell membrane permeation. chemicalbook.com

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~105.4 kcal/mol) than a carbon-hydrogen (C-H) bond (~98.8 kcal/mol). learncbse.in This increased bond strength makes fluorinated sites less susceptible to metabolic oxidation by enzymes like Cytochrome P450, a common pathway for drug metabolism. sigmaaldrich.com Blocking such metabolic pathways can prolong a compound's half-life and increase its efficacy. sigmaaldrich.com

Increased Binding Affinity: Fluorine substitution can enhance the binding affinity of a ligand to its target protein. chemicalbook.com This can occur through direct interactions, such as the formation of hydrogen bonds or dipole-dipole interactions with protein residues, or indirectly by influencing the conformation and polarity of the molecule to favor a more optimal binding pose. chemicalbook.com

Altered Lipophilicity: The effect of fluorination on lipophilicity—a critical parameter for membrane permeability—can be complex. While fluorination of an aromatic ring often increases lipophilicity, fluorination of aliphatic side chains can decrease it. sigmaaldrich.com This allows for fine-tuning of a molecule's solubility and transport characteristics.

These effects are not merely additive but are highly dependent on the number and position of fluorine atoms on the aromatic ring. aromsyn.com The strategic placement of fluorine is therefore a critical consideration in rational drug design and materials science. nih.govmdpi.com

Fundamental Role of Ester Functionality in Advanced Organic Chemistry

The ester functional group is one of the most versatile and fundamental moieties in organic chemistry. wikipedia.orginnospk.com Esters are derivatives of carboxylic acids where the hydroxyl group is replaced by an alkoxy group, with the general structure R-COO-R'. innospk.com

Their importance stems from several key characteristics:

Synthetic Intermediates: Esters are stable, relatively unreactive functional groups, making them excellent protecting groups for carboxylic acids or as key intermediates in multi-step syntheses. nih.gov They are common building blocks for creating more complex molecules. innospk.com

Characteristic Reactions: Esters undergo a variety of well-established and predictable reactions. These include hydrolysis back to a carboxylic acid and an alcohol, transesterification to form a different ester, aminolysis to produce amides, and reduction to yield alcohols or aldehydes. nih.gov They can also participate in condensation reactions like the Claisen condensation. innospk.com

Esterification: The most common method for their formation is esterification, typically the condensation reaction between a carboxylic acid and an alcohol, often catalyzed by a strong acid. chemicalbook.com Recent research has also focused on developing solid acid catalysts, such as those based on zirconium, to facilitate these reactions under more environmentally friendly conditions. sigmaaldrich.com

Natural Occurrence and Industrial Applications: Esters are widespread in nature, responsible for the characteristic fragrances and flavors of many fruits and flowers. innospk.com This has led to their extensive use in the food, beverage, and fragrance industries. chemicalbook.com Furthermore, they are integral to the production of polymers (e.g., polyesters), solvents (e.g., ethyl acetate), and pharmaceuticals. innospk.comnih.gov

The combination of the ester's stability and its capacity for controlled transformation makes it a cornerstone of modern organic synthesis.

Comprehensive Research Overview of Methyl 3-fluoro-5-methylbenzoate and Structurally Related Analogues

This compound is a disubstituted fluorinated aromatic ester. Its structure suggests its primary role as a chemical intermediate or a building block for the synthesis of more complex molecules in research and development. While detailed studies focusing exclusively on this specific compound are limited, a comprehensive overview can be constructed by examining its properties and the research surrounding its immediate precursor and structurally related analogues.

The direct precursor, 3-Fluoro-5-methylbenzoic acid, is a known chemical intermediate used in the synthesis of advanced materials and as a precursor to active pharmaceutical ingredients (APIs). The presence of the fluoro and methyl groups on the benzoic acid backbone provides a template for creating diverse derivatives. The esterification of this acid with methanol (B129727) would be the standard synthetic route to this compound.

The scientific utility of this substitution pattern is highlighted by the research conducted on its close analogues. These compounds often serve as key intermediates in the synthesis of biologically active molecules or functional materials. By examining these related structures, we can infer the potential applications and research context of this compound.

Physicochemical Properties of this compound and Its Precursor

| Property | This compound | 3-Fluoro-5-methylbenzoic Acid |

|---|---|---|

| CAS Number | 660416-38-6 | 518070-19-4 |

| Molecular Formula | C₉H₉FO₂ | C₈H₇FO₂ |

| Molecular Weight | 168.16 g/mol | 154.14 g/mol |

| Physical Form | - | White Powder |

| Melting Point | - | 103 °C |

| Boiling Point | - | 332.7 °C |

Data sourced from references and other chemical property databases.

Research into structurally similar compounds reveals the importance of the 3,5-disubstituted aromatic pattern. For example, analogues where the methyl group is replaced by other functionalities or where additional substituents are present are common in synthetic chemistry.

Methyl 3-amino-5-fluorobenzoate (CAS 884497-46-5): This analogue is a key intermediate. The amino group can be readily modified, for instance, through oxidation to a nitro group or by participating in coupling reactions to build larger molecular scaffolds for pharmaceutical research. wikipedia.org

Methyl 3-cyano-5-fluorobenzoate (CAS 886732-29-2): This compound is another valuable synthetic intermediate. The cyano group is highly versatile and can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple pathways for further chemical elaboration. innospk.com

Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0): This regioisomeric analogue is explicitly used in the synthesis of other complex heterocyclic compounds, such as 6-Fluoro-4-nitroisobenzofuran-1(3H)-one, demonstrating its role as a specialized building block. sigmaaldrich.com

Methyl 3-fluoro-5-hydroxybenzoate (CAS 1072004-32-0): The hydroxyl group in this analogue provides another site for chemical modification, such as etherification or other functional group interconversions, expanding its utility in synthetic campaigns. aromsyn.com

The common theme among these compounds is their application as versatile intermediates. The specific combination of fluoro, methyl, and ester groups in this compound positions it as a useful starting material for creating a library of diverse compounds for screening in drug discovery and materials science. The fluorine and methyl groups provide metabolic stability and lipophilic character, while the ester group offers a reliable handle for hydrolysis, reduction, or transesterification reactions.

Selected Structurally Related Analogues and Their Identifiers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| Methyl 3-fluorobenzoate | 455-68-5 | C₈H₇FO₂ | 154.14 |

| Methyl 3-amino-5-fluorobenzoate | 884497-46-5 | C₈H₈FNO₂ | 169.15 |

| Methyl 3-cyano-5-fluorobenzoate | 886732-29-2 | C₉H₆FNO₂ | 179.15 |

| Methyl 3-fluoro-5-hydroxybenzoate | 1072004-32-0 | C₈H₇FO₃ | 170.14 |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 | C₉H₈FNO₄ | 213.16 |

| Methyl 3-fluoro-5-(1-piperazinyl)benzoate | - | C₁₂H₁₅FN₂O₂ | 238.26 |

Data sourced from references sigmaaldrich.comaromsyn.cominnospk.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-fluoro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-3-7(9(11)12-2)5-8(10)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJVSFWNQPRBGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245578 | |

| Record name | Benzoic acid, 3-fluoro-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660416-38-6 | |

| Record name | Benzoic acid, 3-fluoro-5-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660416-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-fluoro-5-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 Fluoro 5 Methylbenzoate

Precursor Synthesis and Sophisticated Derivatization Strategies

The synthesis of methyl 3-fluoro-5-methylbenzoate relies heavily on the strategic construction of its precursor, 3-fluoro-5-methylbenzoic acid. This section details the sophisticated methods used to assemble this key intermediate.

Synthesis from Highly Functionalized Halogenated Benzoic Acid Derivatives

The synthesis of the target compound's precursor, 3-fluoro-5-methylbenzoic acid, can be achieved through multi-step pathways starting from highly functionalized halogenated benzoic acid derivatives. These methods often involve a sequence of reactions to introduce the required fluoro and methyl groups at the desired positions.

One common strategy involves the use of brominated toluene (B28343) derivatives. For instance, the synthesis can commence with a compound like 2-fluoro-4-bromotoluene. Through a Grignard reaction with magnesium, followed by carboxylation using carbon dioxide, 3-fluoro-4-methyl-benzoic acid can be produced. prepchem.com Subsequent steps would then be required to isomerize the methyl group to the 5-position, a complex procedure often involving protection and deprotection steps.

Another approach detailed in patent literature describes the preparation of a related compound, 5-bromo-3-fluoro-2-methylbenzoate, from 2-methyl-3-amino-5-bromobenzoic acid methyl ester. google.com This process utilizes a diazotization reaction with hexafluorophosphoric acid and sodium nitrite (B80452) in a sulfuric acid system, which avoids the formation of chlorinated byproducts. google.com Although this specific patent focuses on a different isomer, the methodology highlights the use of diazotization of an amino group to introduce fluorine, a common strategy in the synthesis of fluorinated aromatics.

The following table outlines a synthetic pathway for a related halogenated benzoic acid derivative, illustrating the complexity of these syntheses.

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 2-fluoro-4-bromotoluene | Magnesium, Carbon Dioxide | 3-fluoro-4-methyl-benzoic acid |

| 2 | 3-fluoro-4-methyl-benzoic acid | Ethanol, Sulfuric Acid | Ethyl 3-fluoro-4-methyl-benzoate |

| 3 | Ethyl 3-fluoro-4-methyl-benzoate | N-bromosuccinimide | Ethyl 3-fluoro-4-bromomethylbenzoate |

| 4 | Ethyl 3-fluoro-4-bromomethylbenzoate | Nitric Acid | 3-fluoro-terephthalic aldehydic acid |

| 5 | 3-fluoro-terephthalic aldehydic acid | 2-pentyl-propane-1,3-diol | 3-fluoro-4-(5-pentyl-1,3-dioxan-2-yl)-benzoic acid |

| This table is a representation of a synthetic sequence for a related compound and is illustrative of the types of transformations involved. prepchem.com |

Synthetic Pathways Initiated from Methyl Benzoate (B1203000) Analogues with Aromatic Modification

The synthesis of this compound can also commence from appropriately substituted methyl benzoate analogues, where the aromatic ring is subsequently modified to introduce the necessary functional groups.

A key strategy involves the nitration of a fluorinated methylbenzoate precursor. For example, 5-fluoro-2-methylbenzoic acid can be nitrated using a mixture of fuming nitric acid and oleum. google.com This reaction yields 5-fluoro-2-methyl-3-nitrobenzoic acid, which can then be esterified with methanol (B129727) to produce methyl 5-fluoro-2-methyl-3-nitrobenzoate. google.com While this produces an isomer of the target compound, the methodology of introducing a nitro group to direct further substitutions is a common tactic in aromatic chemistry. The nitro group can later be reduced to an amino group, which can then be removed or replaced.

The following table summarizes a two-step process for the synthesis of a related nitro-substituted methyl benzoate.

| Step | Starting Material | Reagents | Product | Yield |

| 1 | 5-fluoro-2-methylbenzoic acid | Fuming Nitric Acid, Oleum | 5-fluoro-2-methyl-3-nitrobenzoic acid | - |

| 2 | 5-fluoro-2-methyl-3-nitrobenzoic acid | Methanol | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 52% (for both steps) |

| This data is based on the synthesis of a related compound as described in the literature. google.com |

Precision Introduction of Fluorine and Methyl Groups via Directed Synthesis

The precise placement of the fluorine and methyl groups on the benzene (B151609) ring is crucial for the synthesis of this compound. Directed synthesis strategies are employed to control the regioselectivity of the substitution reactions. The directing effects of existing substituents on the aromatic ring are a key consideration in planning the synthetic route. libretexts.org

For instance, starting with a molecule that already contains one of the desired groups can guide the introduction of the second group. If starting with toluene, a methyl group is an ortho-, para-director. Therefore, to achieve a meta-relationship between the methyl and the incoming fluoro group, a multi-step strategy is necessary. This might involve introducing a different functional group that directs meta, which is then later converted to a fluoro group.

Similarly, if starting with a fluorinated benzene derivative, the fluorine atom is also an ortho-, para-director. Therefore, direct Friedel-Crafts methylation would not yield the desired 3,5-disubstituted product. A more complex synthetic design is required, often involving blocking and deblocking of certain positions on the ring or using a starting material where the desired substitution pattern is already established.

Contemporary Esterification Techniques for Benzoic Acid Precursors

Once the precursor, 3-fluoro-5-methylbenzoic acid, has been synthesized, the final step is its conversion to the methyl ester. This is typically achieved through esterification.

Catalytic Esterification Protocols and Optimization

Catalytic esterification is a widely used method for converting carboxylic acids to esters. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example. youtube.com

Modern approaches focus on the use of solid acid catalysts to simplify the purification process and minimize waste. For instance, zirconium-based solid acids have been shown to be effective for the esterification of various benzoic acids with methanol. mdpi.com These catalysts can be recovered and reused, making the process more environmentally friendly. mdpi.com The activity of these catalysts can be influenced by the support material used, with titanium-supported zirconium catalysts showing high activity. mdpi.com

The optimization of reaction conditions, such as temperature and reaction time, is crucial for maximizing the yield of the ester. For example, in the synthesis of various methyl benzoates using a Zr/Ti solid acid catalyst, the reaction is typically carried out at a high temperature (e.g., 120°C) with vigorous stirring for an extended period (e.g., 24 hours). mdpi.com

The following table provides examples of the synthesis of various methyl benzoates using a Zr/Ti solid acid catalyst, illustrating the effect of substituents on the reaction yield.

| Benzoic Acid Derivative | Yield (%) |

| Benzoic Acid | 98.2 |

| o-Nitrobenzoic Acid | 20.1 |

| o-Trifluoromethylbenzoic Acid | 29.1 |

| p-Methylbenzoic Acid | 99.1 |

| Data from a study on the synthesis of a series of methyl benzoates using a Zr/Ti solid acid catalyst. mdpi.com |

Esterification with Reactive Reagents

In addition to catalytic methods, esterification can be carried out using reactive reagents. A common approach is to first convert the carboxylic acid to a more reactive derivative, such as an acyl chloride. This is typically done by reacting the carboxylic acid with a reagent like thionyl chloride (SOCl₂). prepchem.com The resulting acyl chloride is then reacted with the alcohol (in this case, methanol) to form the ester. This method is often very efficient but may require harsher conditions and the handling of corrosive reagents.

Another method involves the use of diazomethane (B1218177). While highly effective and often giving quantitative yields, diazomethane is toxic and explosive, limiting its use to small-scale laboratory syntheses.

The choice of esterification method depends on various factors, including the scale of the reaction, the sensitivity of the starting material to the reaction conditions, and the desired purity of the final product. For industrial-scale production, catalytic methods are generally preferred due to their efficiency and reduced environmental impact. mdpi.com

Regioselective and Stereoselective Synthesis of this compound

The precise arrangement of substituents on the aromatic ring and the spatial orientation of atoms in chiral analogues are defining features of modern chemical synthesis. For molecules like this compound, achieving such control is paramount for their intended applications.

Control of Substitution Patterns on the Aromatic Ring

The synthesis of polysubstituted aromatic compounds like this compound requires meticulous control over the position of each functional group, a challenge known as regioselectivity. The substitution pattern is often dictated by the directing effects of the groups already present on the aromatic ring and the choice of synthetic route.

A common strategy involves a multi-step protocol starting with a commercially available, pre-substituted benzene derivative. For instance, the synthesis of related fluorinated benzoxazoles begins with the regioselective nitration of 3-chloro-4-fluorophenol (B1581553) under mild conditions. nih.gov This initial step strategically introduces a nitro group, which can then be used to direct subsequent substitutions or be transformed into other functional groups. nih.gov

Another powerful method for achieving regiocontrol is to start with an aniline (B41778) derivative and perform a Sandmeyer-type reaction. A patented method for a structurally similar compound, 5-bromo-3-fluoro-2-methylbenzoate, starts with 2-methyl-3-amino-5-bromobenzoate. google.com The amino group is converted to a diazonium salt and subsequently replaced with a fluorine atom using hexafluorophosphoric acid, ensuring the fluorine is introduced at a specific position. google.com This highlights a general principle where existing functional groups lock in the substitution pattern before new groups are introduced.

The synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, an intermediate, provides further insight. chemicalbook.com The process starts with 5-fluoro-2-methylbenzoic acid, which is then nitrated. The existing fluoro and methyl groups direct the incoming nitro group to the 3-position. The resulting acid is then esterified to yield the final product. chemicalbook.com This sequence underscores how the inherent electronic properties of the substituents guide the regiochemical outcome of electrophilic aromatic substitution reactions.

Table 1: Examples of Regioselective Reactions in Fluorinated Benzoate Synthesis

| Starting Material | Reagents | Product | Key Strategy |

| 3-chloro-4-fluorophenol | 15% HNO₃/AcOH, 0 °C | 5-chloro-4-fluoro-2-nitrophenol | Directing effect of existing chloro and fluoro groups. nih.gov |

| 2-methyl-3-amino-5-bromobenzoate | 1. NaNO₂, H₂SO₄; 2. HPF₆ | 5-bromo-3-fluoro-2-methylbenzoate | Diazotization of an amino group followed by fluorination. google.com |

| 5-fluoro-2-methylbenzoic acid | 1. conc. HNO₃, conc. H₂SO₄; 2. SOCl₂, MeOH | Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Nitration directed by existing substituents, followed by esterification. chemicalbook.com |

Enantioselective and Diastereoselective Synthesis of Chiral Analogues

While this compound itself is achiral, the development of methods to produce its chiral analogues is a significant area of research. This involves creating stereocenters with a high degree of control over their three-dimensional arrangement.

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of fluorinated molecules. rsc.org For example, the direct enantioselective α-fluorination of aldehydes can be achieved using chiral imidazolidinone catalysts. researchgate.net This method generates α-fluoro aldehydes, which are valuable chiral synthons that can be further elaborated into more complex fluorinated compounds, including chiral benzoate analogues. researchgate.net Similarly, bifunctional squaramide catalysts can be used in cascade reactions to construct fluorinated dihydrofurans with high enantiomeric and diastereomeric purity. rsc.org

Biocatalysis offers another avenue for enantioselective transformations. Ene reductase enzymes have been successfully used for the asymmetric reduction of α-fluoroenones and α-fluoroenoates, yielding chiral fluoroalkanes and α-fluoroesters with high selectivity. chemrxiv.org Molecular docking studies can help rationalize the substrate-enzyme interactions that lead to the observed selectivity. chemrxiv.org These enzymatic methods provide a green and efficient route to enantioenriched fluorinated building blocks. chemrxiv.org

The synthesis of chiral analogues is not limited to introducing fluorine asymmetrically. Chiral catalysts, such as modified triazolium salts, can be used for enantioselective benzoin (B196080) cyclization of keto-aldehydes to produce natural products with chiral centers. nih.gov These principles can be extended to the synthesis of chiral analogues of fluorinated benzoates by designing substrates that incorporate the desired fluoromethylphenyl moiety.

Table 2: Selected Stereoselective Methods for Chiral Fluorinated Compounds

| Reaction Type | Catalyst/Enzyme | Substrate Type | Product Type | Key Feature |

| α-Fluorination | Chiral Imidazolidinone | Aldehydes | α-Fluoro Aldehydes | Organocatalytic enantioselective fluorination. researchgate.net |

| Cascade Michael/Alkylation | Bifunctional Squaramide | β,β-Bromonitrostyrenes | Fluorinated Dihydrofurans | High diastereo- and enantioselectivity. rsc.org |

| Asymmetric Reduction | Ene Reductase | α-Fluoroenoates | α-Fluoroesters | Biocatalytic route to enantioenriched products. chemrxiv.org |

| Benzoin Cyclization | Modified Chiral Triazolium Salt | Keto-aldehydes | Chiral 3-Hydroxy Chromanones | Enantioselective C-C bond formation. nih.gov |

Catalytic Systems in the Synthesis of Fluorinated Benzoates

Catalysis is fundamental to the efficient and selective synthesis of fluorinated benzoates, offering pathways that are often more direct and atom-economical than stoichiometric methods. Both transition metals and small organic molecules play crucial roles in this field.

Transition Metal-Catalyzed Coupling Reactions in Aromatic Functionalization

Transition metal catalysts, particularly those based on palladium, are indispensable for forming carbon-carbon and carbon-heteroatom bonds in the synthesis of complex aromatic molecules. The Suzuki-Miyaura cross-coupling reaction is a prominent example, widely used to create biphenyl (B1667301) derivatives by coupling an aryl halide with a boronic acid. rsc.orgacs.org This reaction can be used to synthesize fluorinated biphenyls by reacting a fluorinated aryl halide with a suitable boronic acid in the presence of a palladium catalyst and a base. rsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields. rsc.org While palladium is common, concerns about its cost and toxicity have led to exploration of more abundant metals like iron as substitutes. rsc.org

The synthesis of methyl benzoates via esterification can also be enhanced using solid acid catalysts. A zirconium/titanium (Zr/Ti) solid acid has been shown to effectively catalyze the esterification of various benzoic acids with methanol. mdpi.com This heterogeneous catalyst avoids the use of corrosive liquid acids like sulfuric acid and can be easily separated from the reaction mixture, simplifying purification. mdpi.com

Organocatalytic Approaches for Bond Formation

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, often with high levels of stereocontrol. rsc.org This approach has been particularly successful in the field of fluorination. rsc.orgjohnshopkins.edu Chiral organocatalysts can activate substrates towards enantioselective fluorination, providing access to valuable chiral building blocks. researchgate.netjohnshopkins.edu

Beyond fluorination, organocatalysts can facilitate complex cascade reactions. For instance, an organocatalytic annulative sulfur(VI)-fluoride exchange (SuFEx) reaction has been developed to synthesize δ-sultone-fused heterocycles. chemrxiv.org In these reactions, an organic base like DBU or BTMG catalyzes a Michael addition followed by an intramolecular cyclization, all while using molecular sieves to scavenge the HF byproduct. chemrxiv.org This demonstrates the power of organocatalysis to construct complex molecular frameworks in a single, efficient step.

Principles of Sustainable Chemistry Applied to Fluorinated Benzoate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemicals, including fluorinated benzoates. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key aspect of sustainable chemistry is the use of catalytic rather than stoichiometric reagents. The transition metal- and organo-catalyzed reactions discussed above are inherently greener than older methods that required large amounts of harsh reagents. johnshopkins.edu The use of solid acid catalysts like Zr/Ti for esterification is another step forward, as it replaces corrosive and difficult-to-handle liquid acids and allows for easier product purification and catalyst recycling. mdpi.com

The development of safer fluorinating agents and reaction conditions is also a major focus. Recently, a green process was developed for synthesizing sulfonyl fluorides from thiols and disulfides using a combination of SHC5® and potassium fluoride (B91410) (KF). eurekalert.orgosaka-u.ac.jp This method avoids highly toxic reagents like SO₂F₂ gas and produces only non-toxic salts as byproducts, making it a safer and more environmentally friendly alternative. eurekalert.orgosaka-u.ac.jp

Furthermore, the use of natural or bio-based materials is a growing trend. Amphiphiles of biological origin, such as phospholipids, are being explored as replacements for synthetic fluorosurfactants, which have raised environmental and toxicity concerns. rsc.org The integration of biocatalysis, using enzymes like ene reductases for asymmetric synthesis, also aligns with green chemistry principles by enabling reactions to occur under mild conditions with high selectivity. chemrxiv.org These approaches, from catalyst choice to reagent selection, are paving the way for a more sustainable future in fluorine chemistry. rsc.orgrsc.org

Elucidation of Chemical Reactivity and Derivatization Pathways of Methyl 3 Fluoro 5 Methylbenzoate

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. grabmyessay.com The rate and regioselectivity of EAS on Methyl 3-fluoro-5-methylbenzoate are governed by the combined directing effects of the fluorine, methyl, and methyl ester substituents.

Nitration Processes on Fluoro-Methylbenzoate Core Structures

The nitration of benzoate (B1203000) derivatives, such as methyl benzoate, is a classic example of electrophilic aromatic substitution. rsc.org In the case of methyl benzoate, the ester group is deactivating and a meta-director, leading to the formation of methyl 3-nitrobenzoate. aiinmr.comscribd.com This is because the carbonyl group withdraws electron density from the ring, making it less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the most favorable site for attack. rsc.org

For this compound, the directing effects of the substituents must be considered. The methyl group is an activating, ortho-para director, while the fluorine atom is a deactivating, ortho-para director. The methyl ester group is a deactivating, meta-director. The interplay of these effects determines the position of nitration.

A related compound, 5-fluoro-2-methylbenzoic acid, undergoes nitration to yield 5-fluoro-2-methyl-3-nitrobenzoic acid. chemicalbook.com In a typical procedure, the starting material is treated with a mixture of concentrated nitric and sulfuric acids at low temperatures. chemicalbook.com The resulting nitrobenzoic acid can then be esterified to produce the corresponding methyl ester. chemicalbook.com

| Reactant | Reagents | Product |

| 5-fluoro-2-methylbenzoic acid | conc. HNO3, conc. H2SO4 | 5-fluoro-2-methyl-3-nitrobenzoic acid |

| 5-fluoro-2-methyl-3-nitrobenzoic acid | SOCl2, Methanol (B129727) | Methyl 5-fluoro-2-methyl-3-nitrobenzoate |

Table 1: Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate. chemicalbook.com

Selective Halogenation Strategies for Aromatic Modification

Selective halogenation provides another avenue for modifying the aromatic core. For instance, methyl 5-bromo-3-fluoro-2-methylbenzoate can be synthesized through the bromination and fluorination of methyl 2-methylbenzoate. This process often involves the use of a brominating agent like N-bromosuccinimide (NBS) and a fluorinating agent. An alternative synthesis involves a Sandmeyer-type reaction starting from 2-methyl-3-amino-5-bromobenzoic acid methyl ester, using sodium nitrite (B80452) and hexafluorophosphoric acid. google.com

The bromine and fluorine atoms in the resulting compound can participate in halogen bonding, which can influence the molecule's reactivity and interactions with other molecules.

Friedel-Crafts Type Acylation and Alkylation Reactions on the Aromatic Ring

Friedel-Crafts reactions are a cornerstone of C-C bond formation on aromatic rings. nih.gov These reactions involve the use of a Lewis acid catalyst, such as aluminum chloride, to generate a strong electrophile. libretexts.org

Acylation: In Friedel-Crafts acylation, an acyl group is introduced into the aromatic ring. For example, benzene (B151609) reacts with ethanoyl chloride in the presence of aluminum chloride to form phenylethanone. libretexts.org With substituted benzenes like toluene (B28343), the substitution pattern is influenced by the existing substituent, with acylation occurring predominantly at the para position. libretexts.org For this compound, the directing effects of the substituents would similarly guide the position of acylation.

Alkylation: Friedel-Crafts alkylation involves the introduction of an alkyl group. For instance, benzene can be alkylated with a chloroalkane in the presence of aluminum chloride. libretexts.org However, these reactions are often complicated by issues such as polysubstitution and carbocation rearrangements.

In a related context, methyl benzoate has been shown to undergo a Friedel-Crafts acylation with various aromatic compounds in the presence of a superacid like trifluoromethanesulfonic acid, yielding benzophenone (B1666685) derivatives. researchgate.net This indicates that even deactivated aromatic esters can participate in such reactions under strongly acidic conditions.

Exploration of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) offers a complementary approach to functionalizing the aromatic ring of this compound, particularly by targeting the fluorine substituent. nih.gov

Reactivity Governed by the Fluorine Substituent

In nucleophilic aromatic substitution reactions, a nucleophile replaces a leaving group on the aromatic ring. A key to this reaction is the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate known as the Meisenheimer complex. stackexchange.com

Interestingly, in the context of SNAr, fluorine is often a better leaving group than other halogens like bromine or chlorine. stackexchange.com This is not due to its leaving group ability, but rather its high electronegativity. The strong inductive effect of fluorine stabilizes the Meisenheimer complex, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com

The reactivity of fluoroaromatic compounds in SNAr is well-documented. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene readily undergoes nucleophilic substitution of the fluorine atom with various oxygen, sulfur, and nitrogen nucleophiles. nih.govbeilstein-journals.org

Directed Amination and Hydroxylation Reactions

The fluorine atom in this compound can be displaced by various nucleophiles, including amines and hydroxide (B78521) ions, to introduce new functional groups.

Studies on similar compounds demonstrate the feasibility of these transformations. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been successfully subjected to amination and hydroxylation reactions. nih.gov Direct hydroxylation can be achieved using reagents like cumene (B47948) hydroperoxide, while amination can be carried out with nucleophiles such as 1,1,1-trimethylhydrazinium (B8733633) iodide. nih.gov

The following table summarizes some nucleophilic aromatic substitution reactions performed on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which serve as a model for the potential reactivity of this compound.

| Nucleophile | Base | Solvent | Product |

| Methanol | KOH | Methanol | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| Ethanol | KOH | Ethanol | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| Phenol | K2CO3 | DMF | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene |

| Thiophenol | K2CO3 | DMF | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene |

| Morpholine | K2CO3 | DMF | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine |

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions. researchgate.net

Chemical Transformations Involving the Ester Moiety

The ester group is a versatile functional handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Studies on various substituted methyl benzoates have demonstrated these trends. For instance, the hydrolysis of methyl benzoates in high-temperature water shows that steric factors can also play a crucial role, with ortho-substituted benzoates hydrolyzing at different rates than their para-substituted counterparts. psu.edu

Table 1: Relative Saponification Rates of Substituted Methyl Benzoates

| Substituent (X in X-C₆H₄COOCH₃) | Relative Rate Constant (k) |

|---|---|

| p-OCH₃ | 0.22 |

| p-CH₃ | 0.53 |

| H | 1.00 |

| m-Cl | 7.5 |

| p-Cl | 5.5 |

| m-NO₂ | 29.2 |

| p-NO₂ | 155 |

This table is illustrative and compiled from general findings on the electronic effects of substituents on the saponification rates of methyl benzoates. The data indicates that electron-withdrawing groups (like Cl and NO₂) accelerate the reaction, while electron-donating groups (like OCH₃ and CH₃) slow it down.

Transesterification, the conversion of one ester to another by reacting with an alcohol in the presence of an acid or base catalyst, is another key reaction of the ester moiety. libretexts.org This equilibrium process can be driven to completion by using a large excess of the desired alcohol. For this compound, this provides a pathway to other alkyl esters with potentially different physical or biological properties.

The ester group of this compound can be selectively reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. youtube.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester all the way to the corresponding primary alcohol, 3-fluoro-5-methylbenzyl alcohol. doubtnut.comcommonorganicchemistry.com This reaction proceeds through an aldehyde intermediate which is also reduced under the reaction conditions. libretexts.org

For the synthesis of the corresponding aldehyde, 3-fluoro-5-methylbenzaldehyde, a less reactive reducing agent and carefully controlled conditions are required. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this transformation, typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction of the initially formed aldehyde. libretexts.orgacs.org Other methods for the chemoselective reduction of esters to alcohols have also been developed, including the use of sodium borohydride (B1222165) in the presence of methanol. youtube.comsciencemadness.org

Table 2: Reagents for the Reduction of Methyl Benzoates

| Reagent | Product | Selectivity |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | High for reduction of esters, not selective in the presence of other reducible groups. doubtnut.comcommonorganicchemistry.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Can be selective for aldehydes at low temperatures. libretexts.orgacs.org |

| Sodium Borohydride (NaBH₄) / Methanol | Primary Alcohol | Milder than LiAlH₄, can offer some chemoselectivity. youtube.comsciencemadness.org |

Rational Design of Derivatization for Functional Enhancement

The strategic modification of this compound can lead to the development of compounds with enhanced functional properties for various applications.

The conversion of the ester group to an amide is a fundamentally important transformation in medicinal chemistry and materials science. Amides can be synthesized from this compound through direct amidation with a primary or secondary amine. This reaction can be facilitated by heat or by the use of catalysts. researchgate.netlibretexts.org Recent advancements have introduced highly efficient methods for this conversion, such as the use of alkali metal amidoboranes (e.g., NaNH₂BH₃), which can achieve rapid and high-yield amidation at room temperature. nih.gov The reactivity in these amidations can be influenced by the nature of the amine and the substituents on the benzoate ring. rsc.org

Table 3: Examples of Amidation of Methyl Benzoate

| Amine | Catalyst/Conditions | Product Yield |

|---|---|---|

| Aniline (B41778) | Nb₂O₅, solvent-free | High |

| n-Octylamine | Nb₂O₅, solvent-free | High |

| Benzylamine | Water, 110 °C | Moderate to High |

| Various Amines | NaNH₂BH₃, THF, room temp | High to Quantitative nih.gov |

This table provides a summary of general conditions and outcomes for the amidation of methyl benzoate, which are applicable to its derivatives.

Other carboxylic acid derivatives, such as hydrazides, can also be prepared from this compound. These derivatives can serve as intermediates for the synthesis of more complex heterocyclic compounds with potential biological activity. globalscientificjournal.comresearchgate.net

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The ester group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group, and the fluorine atom is a deactivating, ortho-, para-directing group. youtube.comyoutube.com The interplay of these directing effects will determine the position of incoming electrophiles. For example, in the nitration of methyl benzoate, the nitro group is directed to the meta position. youtube.comchegg.com For this compound, the positions ortho to the methyl group (C2 and C6) and ortho to the fluorine (C2 and C4) are activated, while the positions meta to the ester are C2 and C6. The combined effects would likely direct incoming electrophiles to the C2, C4, and C6 positions, with the precise outcome depending on the specific reaction and conditions.

Functionalization of the methyl group itself presents a different synthetic challenge. While methyl groups on aromatic rings can be transformed, achieving high site-selectivity can be difficult. nih.govacs.org Strategies for such transformations often involve initial activation of the methyl group, for instance, through free-radical halogenation, followed by further derivatization.

Fluorinated organic molecules are of significant interest in the development of bioconjugates and chemical probes. The presence of the fluorine atom in this compound and its derivatives offers a unique handle for such applications. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% abundant, making it an excellent nucleus for nuclear magnetic resonance (NMR) spectroscopy and magnetic resonance imaging (MRI). nih.gov

Derivatives of this compound could be designed as ¹⁹F-MRI contrast agents or as chemical probes to study biological systems. nih.gov For example, the carboxylic acid derived from the hydrolysis of this compound, 3-fluoro-5-methylbenzoic acid, could be coupled to biomolecules such as peptides or proteins. nih.gov This bioconjugation would allow for the tracking and imaging of these biomolecules in vitro and in vivo using ¹⁹F-MRI. The development of highly fluorinated peptide probes has demonstrated the utility of this approach for enhanced in vivo stability and imaging performance. nih.gov

Computational Chemistry and Theoretical Investigations of Methyl 3 Fluoro 5 Methylbenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These theoretical methods provide insights into molecular structure, stability, and reactivity.

Geometry Optimization and Exhaustive Conformational Analysis

A crucial first step in computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For a flexible molecule like Methyl 3-fluoro-5-methylbenzoate, which has a rotatable ester group, a thorough conformational analysis is necessary.

This analysis would involve systematically rotating the rotatable bonds (primarily the C-O bond of the ester group) to identify all possible low-energy conformers. The relative energies of these conformers would then be calculated to identify the global minimum energy structure, which is the most populated conformation at equilibrium. Such studies are typically performed using methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater propensity to react with electrophiles.

LUMO: The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a greater susceptibility to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

For this compound, FMO analysis would reveal how the electron-withdrawing fluorine atom and the electron-donating methyl group influence the electron distribution and reactivity of the aromatic ring.

Analysis of Charge Distribution and Electrostatic Potential Surfaces

Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution.

The MEP map would illustrate regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would highlight the electronegative oxygen and fluorine atoms as regions of high electron density, while the hydrogen atoms would be areas of lower electron density.

Predictive Modeling of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical calculations can provide valuable predictions of ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for this purpose. The calculated chemical shifts, when compared with experimental data, can help to confirm the proposed structure of the molecule. Furthermore, theoretical calculations can predict the spin-spin coupling constants between different nuclei, providing further insight into the molecular connectivity and conformation.

Simulation of Vibrational Frequencies and Intensities (IR, Raman)

Computational methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations can help in the assignment of the experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. This information is invaluable for characterizing the functional groups present in the molecule and confirming its structure.

Theoretical Calculation of UV-Vis Absorption Maxima and Intensities

The electronic absorption properties of this compound can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commedium.com This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and the intensity of the absorption bands in the UV-Vis spectrum, respectively. mdpi.com

For a molecule like this compound, the calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311+G(d,p), often incorporating a solvent model (e.g., IEFPCM for methanol) to simulate realistic experimental conditions. mdpi.comresearchgate.net The primary electronic transitions of interest in this aromatic ester would be the π → π* and n → π* transitions. The π → π* transitions, originating from the benzene (B151609) ring, are expected to be intense, while the n → π* transitions, involving the non-bonding electrons of the carbonyl oxygen, are typically weaker. ucsb.edu

Due to the lack of specific experimental or calculated UV-Vis data for this compound, an illustrative data table for the parent compound, methyl benzoate (B1203000), is provided below to demonstrate the type of information generated from TD-DFT calculations.

| Excitation | Calculated λ_max (nm) | Oscillator Strength (f) | Major Orbital Contributions | Solvent |

|---|---|---|---|---|

| S0 → S1 | 275 | 0.02 | n → π | Methanol (B129727) |

| S0 → S2 | 230 | 0.45 | π → π | Methanol |

This table is illustrative and based on typical values for methyl benzoate. The actual values for this compound would be influenced by the fluoro and methyl substituents.

In-depth Mechanistic Studies of Chemical Reactions

Computational chemistry provides powerful tools to investigate the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, key features of a reaction, such as transition states and intermediates, can be identified and characterized.

Identification and Characterization of Transition States and Intermediates

For a given reaction, such as the hydrolysis of this compound, computational methods can locate the transition state (TS) structures, which represent the highest energy point along the reaction coordinate. These structures are characterized by a single imaginary frequency in their vibrational analysis. Intermediates, which are local minima on the potential energy surface, can also be identified.

A computational study on the aminolysis of methyl benzoate, for instance, has identified transition state structures for both concerted and stepwise mechanisms. acs.org Similar methodologies could be applied to study reactions of this compound, providing insights into the geometry, electronic structure, and vibrational frequencies of the transition states and any intermediates.

Elucidation of Reaction Energy Profiles and Kinetic Parameters

Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface have been located and their energies calculated, a reaction energy profile can be constructed. This profile visually represents the energy changes that occur as the reaction progresses. From this profile, important kinetic parameters, such as the activation energy (Ea), can be determined. The activation energy is the energy difference between the reactants and the transition state and is a key factor in determining the reaction rate.

For example, a computational study on the aminolysis of methyl benzoate revealed that the concerted and neutral stepwise pathways have similar activation energies. acs.org A similar approach for this compound would allow for a quantitative comparison of different potential reaction pathways.

Below is an illustrative data table of calculated energy barriers for a hypothetical hydrolysis reaction of methyl benzoate, demonstrating the type of data that would be generated.

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | TS_acid | 15.2 |

| Base-Promoted Hydrolysis | TS_base | 12.8 |

This table is illustrative and based on plausible values for methyl benzoate hydrolysis. The actual values for this compound would differ due to electronic and steric effects of the substituents.

Integration of Solvent Effects in Computational Reaction Models

The solvent can have a profound impact on reaction mechanisms and rates. ucsb.edu Computational models can account for solvent effects through either implicit or explicit solvent models. numberanalytics.com Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. numberanalytics.com Explicit solvent models involve including a number of individual solvent molecules in the calculation, which can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but are computationally more demanding. numberanalytics.com

For reactions of this compound in solution, incorporating a solvent model is crucial for obtaining accurate energy profiles and kinetic parameters. For instance, a change in mechanism for certain reactions when moving from the gas phase to a water solvent has been reported in computational studies. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to investigate the dynamic behavior of molecules over time.

Investigation of Conformational Dynamics in Different Environments

Molecular dynamics simulations can provide detailed insights into the conformational flexibility of this compound in various environments, such as in different solvents or at different temperatures. nih.govresearchgate.net By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule, the barriers to rotation around single bonds (e.g., the C-C(O) bond and the C-O bond of the ester group), and how these dynamics are influenced by the surrounding solvent molecules. researchgate.netrsc.org

An MD simulation of this compound would involve placing the molecule in a box of solvent molecules and solving Newton's equations of motion for all atoms in the system. Analysis of the resulting trajectory would provide information on the distribution of dihedral angles and the time scales of conformational changes. nih.gov Such studies are invaluable for understanding how the molecule's shape and flexibility influence its interactions and reactivity. acs.orgresearchgate.net

Modeling Intermolecular Interactions and Aggregation Phenomena

The intermolecular interactions of this compound are expected to be a complex interplay of several non-covalent forces, which can be effectively modeled using computational methods. The key interactions governing the aggregation and crystal packing of this molecule would include halogen bonding, hydrogen bonding, and π-π stacking.

Halogen Bonding: The fluorine atom at the 3-position is a potential halogen bond donor. While fluorine is the least polarizable halogen, it can still participate in halogen bonding, particularly when attached to an electron-withdrawing aromatic ring. researchgate.net Computational models, particularly those employing density functional theory (DFT) with appropriate functionals (such as M06-2X or ωB97X-D), can be used to investigate the strength and directionality of these C-F···O or C-F···N interactions. nih.gov The electrostatic potential around the fluorine atom can be calculated to identify the σ-hole, a region of positive potential that facilitates this interaction. nih.gov

π-π Stacking and CH-π Interactions: The aromatic ring of this compound can participate in π-π stacking interactions. The substitution pattern, with the electron-withdrawing fluorine and electron-donating methyl group, will influence the quadrupole moment of the aromatic ring and thus the geometry of these stacking interactions (e.g., parallel-displaced or T-shaped). researchgate.net Additionally, the methyl group can engage in CH-π interactions with the aromatic ring of an adjacent molecule.

Modeling Aggregation: Molecular dynamics (MD) simulations are a powerful tool for studying the aggregation phenomena of molecules like this compound in various solvents. acs.orgacs.org By employing a suitable force field, MD simulations can predict how these molecules self-assemble, providing insights into the early stages of nucleation and crystal growth. The simulations can reveal the preferred orientation of molecules within an aggregate and the dominant intermolecular forces at play.

A representative approach to modeling these interactions would involve:

Geometry optimization and electronic structure calculations using DFT to determine the monomer's properties.

Dimer and small cluster calculations to quantify the interaction energies of different binding motifs (e.g., halogen-bonded vs. π-stacked dimers).

Molecular dynamics simulations to explore the dynamic behavior and aggregation in a condensed phase.

Advanced Cheminformatics and Structure-Activity Relationship (SAR) Modeling

Cheminformatics and SAR modeling provide the tools to correlate the structural features of this compound and its derivatives with their chemical reactivity and potential biological activity.

To build predictive QSAR models, a set of numerical descriptors that encode the structural and physicochemical properties of the molecule is required. For this compound, these descriptors would capture the influence of the fluoro and methyl substituents.

Quantum Chemical Descriptors: These are calculated from the electronic wavefunction of the molecule and provide detailed information about its reactivity. Key quantum chemical descriptors include:

Frontier Molecular Orbital Energies (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. whiterose.ac.uk

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, indicating sites for electrophilic and nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions, such as hydrogen and halogen bonding.

Topological and 2D Descriptors: These are derived from the 2D representation of the molecule and are computationally less expensive. Examples include molecular weight, logP (lipophilicity), and various connectivity indices.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule. For developing 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), steric and electrostatic fields around the molecule are calculated. drugdesign.orgresearchgate.net

A hypothetical set of calculated descriptors for this compound is presented in the table below. These values are illustrative and would be calculated for a series of related compounds to develop a QSAR model.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| Molecular Weight (g/mol) | 168.16 | Basic property influencing transport and distribution. |

| LogP | 2.5 | Indicator of lipophilicity and membrane permeability. |

| HOMO Energy (eV) | -9.5 | Relates to susceptibility to electrophilic attack. |

| LUMO Energy (eV) | -1.2 | Relates to susceptibility to nucleophilic attack. |

| Dipole Moment (Debye) | 2.1 | Influences intermolecular interactions and solubility. |

| Molecular Surface Area (Ų) | 180 | Related to solubility and potential for interaction. |

Computational methods are indispensable in modern drug discovery for identifying and optimizing lead compounds.

Virtual Screening: Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.govnih.govmdpi.com For a target where a 3-fluoro-5-methylphenyl moiety is considered important for binding, a virtual library could be screened using docking simulations. nih.govfrontiersin.org In this process, each molecule is computationally placed into the binding site of the target protein, and its binding affinity is estimated using a scoring function. This allows for the rapid prioritization of a smaller number of compounds for experimental testing.

Lead Compound Optimization: Once a "hit" compound is identified, computational methods can guide its optimization into a "lead" compound with improved properties. nih.gov This often involves an iterative cycle of in silico design, synthesis, and experimental testing. For a lead compound containing the this compound scaffold, computational approaches could be used to:

Predict the effect of structural modifications: For example, replacing the methyl group with other substituents to explore the structure-activity relationship.

Improve pharmacokinetic properties (ADME): Computational models can predict properties like absorption, distribution, metabolism, and excretion. nih.gov For instance, the introduction of the fluorine atom is known to often improve metabolic stability. acs.org

Enhance binding affinity: By analyzing the interactions between the lead compound and its target, modifications can be suggested to introduce new favorable interactions, such as additional hydrogen or halogen bonds.

The general workflow for such a computational study would be:

Target Identification and Validation: Identifying a biological target of interest.

Virtual Screening: Docking a large library of compounds against the target.

Hit Identification and Validation: Experimental testing of the top-scoring virtual hits.

Lead Optimization: Iterative in silico design and experimental validation of analogs of the initial hits to improve potency, selectivity, and ADME properties.

Applications and Emerging Research Directions for Methyl 3 Fluoro 5 Methylbenzoate

Strategic Role as a Key Intermediate in Complex Organic Synthesis

The structural arrangement of Methyl 3-fluoro-5-methylbenzoate provides specific steric and electronic properties that chemists can exploit to construct more complex molecules. It serves as a foundational component in the synthesis of a range of specialized chemicals.

Fluorinated building blocks are critical in the development of modern pharmaceuticals due to the unique properties fluorine imparts to a molecule, such as altered metabolic stability and binding affinity. While direct synthesis pathways starting from this compound are not always explicitly detailed, its corresponding acid, 3-fluoro-5-methylbenzoic acid, and other closely related analogues are documented precursors for significant drug classes. innospk.com The ester form is a common and crucial derivative in these synthetic sequences, often used to protect the carboxylic acid group or to modify its reactivity during intermediate steps.

Kinase Inhibitors: Kinases are enzymes that play a central role in complex cellular processes, and their dysregulation is linked to diseases like cancer. ugr.esed.ac.uk Consequently, kinase inhibitors are a major class of drugs. ugr.esed.ac.uk The synthesis of certain kinase inhibitors utilizes fluorinated phenyl compounds as a starting scaffold. For example, the synthesis of a Type IIA inhibitor of the BCR-ABL oncoprotein involved a multi-step process starting from 3-fluoro-5-trifluoromethylbenzonitrile, a structurally similar building block. ugr.esed.ac.uk Likewise, highly potent and selective kinase inhibitors have been developed from amide derivatives of 2-fluoro-5-methylbenzoic acid. ossila.com These examples underscore the importance of the fluorinated methylbenzoate framework in accessing complex kinase inhibitors.

PARP Inhibitors: Poly (ADP-ribose) polymerase-1 (PARP-1) is another important target in cancer therapy. Imaging agents and inhibitors for PARP-1 have been synthesized using derivatives of benzimidazole (B57391) carboxamide. nih.gov The development of these inhibitors showcases the use of fluorinated precursors to achieve high inhibitory potency, with some compounds reaching IC₅₀ values in the nanomolar range. nih.gov

The utility of fluorobenzene (B45895) compounds extends to the agrochemical industry, where they are used to create effective pesticides and herbicides. google.com The introduction of fluorine into agrochemical structures can enhance their biological activity and stability. For instance, 3-Fluoro-5-Methylbenzaldehyde, a closely related aldehyde, serves as a key intermediate in the production of agrochemicals like herbicides and insecticides through its conversion to 5-fluoro-3-methylbenzoic acid. nbinno.com This positions this compound, as the methyl ester of this acid, as a pivotal building block within the synthetic routes to these advanced agricultural products.

Beyond life sciences, fluorobenzene compounds are integral to materials science. They function as monomers in the production of high-performance engineering plastics, such as polyether ketone (PEK) and polyether ether ketone (PEEK), and are also used as intermediates for liquid crystal materials. google.com The specific properties conferred by the fluorine and methyl substituents on the benzene (B151609) ring make this compound a candidate for incorporation into these advanced polymers and materials, where precise molecular architecture dictates the final physical and chemical properties.

Contributions to Medicinal Chemistry and Drug Discovery

The 3-fluoro-5-methylbenzoate core is a valuable scaffold in medicinal chemistry, providing a robust framework that can be systematically modified to explore interactions with biological targets and optimize pharmacological activity.

A chemical scaffold is the core structure of a molecule upon which various functional groups are built to create a library of new compounds. The fluorinated phenyl ring of this compound is an example of such a scaffold. Researchers have utilized similar structures to develop novel therapeutic agents.

For example, 5-fluoro-2-methylbenzoic acid is used in the synthesis of 3-arylisoquinolinones, which have demonstrated antiproliferative activity against cancer cells by suppressing tubulin polymerization and inducing apoptosis. ossila.com In another study, a series of novel benzoxazoles functionalized with both fluorine and piperazine (B1678402) moieties were synthesized and evaluated for their anticancer potential, with some showing selective cytotoxicity against lung carcinoma cells. researchgate.net These research efforts highlight how the core structure, represented by compounds like this compound, is a launchpad for discovering new bioactive molecules.

Structure-Activity Relationship (SAR) is a fundamental concept in drug design where the biological activity of a compound is correlated with its chemical structure. drugdesign.org By making systematic modifications to a lead compound and observing the resulting changes in potency, chemists can identify the key structural features required for bioactivity.

While SAR studies focusing specifically on this compound are not broadly published, extensive SAR studies on closely related fluorinated aromatic compounds provide a clear blueprint for how such an analysis would proceed. For instance, a review of SAR studies on YC-1 (Lificiguat) analogs revealed the critical role that the position of fluoro or cyano substituents plays in the compound's activity. nih.gov The study demonstrated that substitution at the ortho position of the benzene ring resulted in significantly better inhibitory activity compared to substitutions at the meta or para positions. nih.gov

Table 1: SAR of YC-1 Analogues with Phenyl Ring Substitutions

This table illustrates how the position and nature of the substituent on the phenyl ring of a YC-1 analog affects its inhibitory activity, measured by the IC₅₀ value.

| Compound ID | Substituent | Position | IC₅₀ (μM) |

| 26a | Fluoro | ortho | 4.9 |

| 26b | Fluoro | meta | 10 |

| 26c | Fluoro | para | 19 |

| 26d | Fluoro | ortho, para | 15 |

| 26e | Cyano | ortho | 8.7 |

| 26f | Cyano | para | 26 |

| Data sourced from Straub et al., as cited in reference nih.gov. |

Similarly, SAR studies on pyrimidine (B1678525) nucleotides as CD73 inhibitors showed that the type and position of halogen substitution significantly influenced potency, with an iodo group at the para position yielding a highly potent compound with a Kᵢ value of 0.436 nM. nih.gov These examples demonstrate the methodical approach used to optimize drug candidates, a process that could be applied to analogues derived from the this compound scaffold to develop new and more effective therapeutic agents.

Rational Design of Ligands for Specific Biological Targets

The strategic incorporation of fluorine atoms and methyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, aimed at modulating the pharmacological profile of bioactive molecules. While direct studies on this compound as a ligand are not extensively documented in publicly available literature, its structural motifs are indicative of its potential as a valuable building block in the rational design of ligands for specific biological targets. The presence of the fluorine atom can significantly influence properties such as metabolic stability, binding affinity, and membrane permeability. For instance, in the development of radioligands for positron emission tomography (PET) imaging of voltage-gated potassium (K+) channels, a related compound, 5-methyl-3-fluoro-4-aminopyridine, has been investigated. This highlights the utility of the fluoro and methyl-substituted aromatic core in creating molecules that can interact with specific biological targets like ion channels.

The ester functional group in this compound offers a versatile handle for chemical modification, allowing for its elaboration into more complex structures designed to fit into the binding pockets of enzymes or receptors. For example, a related compound, Methyl 3-amino-5-fluoro-2-methylbenzoate, is utilized as an intermediate in the synthesis of pharmaceutical compounds, with preliminary studies suggesting potential anti-tumor properties through the modulation of biochemical pathways. This suggests that the 3-fluoro-5-methylphenyl core could be a key pharmacophore. The methyl group can provide beneficial steric interactions within a binding site and can also influence the electronic nature of the aromatic ring, thereby affecting binding interactions.

Catalysis Research and Method Development

Investigation as a Substrate in Novel Catalytic Transformations

The reactivity of the ester and the fluorinated aromatic ring of this compound make it an interesting substrate for investigation in novel catalytic transformations. The ester group can undergo hydrolysis or transesterification reactions, and the aromatic ring is susceptible to various C-H activation and cross-coupling reactions. While specific studies employing this compound as a substrate are not widely reported, research on similar fluorinated benzoates provides a strong precedent for its potential applications. For example, the hydrolysis of methyl benzoate (B1203000) has been studied using molecularly imprinted nanoparticle catalysts.

Furthermore, the presence of a fluorine atom can influence the regioselectivity and efficiency of catalytic reactions. In the context of dual photoredox and cobalt catalysis, substituted benzoates have been shown to undergo remote-Markovnikov hydrobromination and hydrochlorination. acs.org This indicates that the electronic properties of the fluorinated and methylated ring in this compound could direct unique and synthetically useful transformations. The development of new catalytic methods often relies on testing a diverse range of substrates to understand the scope and limitations of the transformation, and this compound would be a relevant candidate for such studies.

Role in the Design and Synthesis of Ligands for Homogeneous and Heterogeneous Catalysis

Beyond its role as a potential substrate, this compound can serve as a crucial starting material for the synthesis of sophisticated ligands for both homogeneous and heterogeneous catalysis. The functional groups present allow for its conversion into phosphines, N-heterocyclic carbenes (NHCs), or other coordinating moieties that can be attached to a metal center. The fluorine and methyl substituents on the aromatic ring can be used to fine-tune the electronic and steric properties of the resulting ligand, which in turn influences the activity, selectivity, and stability of the catalyst.

For instance, the synthesis of ligands for transition metal catalysts often involves the elaboration of functionalized aromatic rings. While direct examples using this compound are scarce, the synthesis of Schiff base ligands from substituted triazoles and their subsequent complexation with metals like Ni, Cu, and Ag demonstrates a relevant synthetic strategy. youtube.com The resulting metal complexes often exhibit enhanced catalytic activity compared to the free ligands. The unique electronic signature imparted by the fluorine atom in a ligand derived from this compound could lead to novel catalytic activities or selectivities.

Analytical Chemistry Methodologies and Chromatographic Separations

Development of Advanced Chromatographic Methods (HPLC, GC) for Analysis and Purification

The analysis and purification of this compound and its derivatives rely on advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are essential for monitoring reaction progress, assessing purity, and isolating products.

For HPLC analysis, a reversed-phase column (e.g., C18) is typically employed with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. A patent for the preparation of 5-bromo-3-fluoro-2-methylbenzoate mentions the use of GCMS to determine a purity of 98%. acs.org A review of analytical methods for fluorinated aromatic carboxylic acids highlights the use of various techniques, including GC-MS and HPLC, to achieve low detection limits. wiley.com

Gas chromatography is also a powerful tool for the analysis of volatile compounds like this compound. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The conditions would be optimized to ensure good resolution from starting materials and byproducts.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Illustrative GC Method Parameters for the Analysis of this compound

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min |

| Detector | FID at 280 °C |

| Injection Mode | Split (10:1) |

| Injection Volume | 1 µL |

Enantioseparation Studies of Chiral Analogues on Chiral Stationary Phases